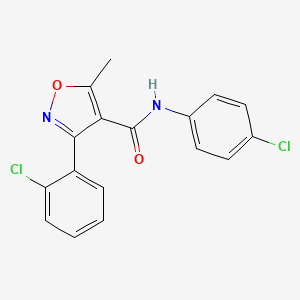
3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, also known as CCMI, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
Wissenschaftliche Forschungsanwendungen
Photooxygenation of Oxazoles for Macrolide Synthesis
Oxazoles, such as 3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, can serve as precursors for activated carboxylic acids. The photooxygenation of oxazoles can lead to the formation of triamides, which undergo selective nucleophilic attack, facilitating the synthesis of macrolides. This process is instrumental in creating complex molecules like recifeiolide and curvularin, showcasing the versatility of oxazoles in synthetic organic chemistry (Wasserman, Gambale, & Pulwer, 1981).
Antimicrobial Applications
The structure of oxazole derivatives, including the one , has been explored for antimicrobial properties. A related study synthesized a series of compounds incorporating the oxazole moiety for in vitro antibacterial and antifungal screening against a variety of pathogens. These compounds were evaluated for their potential as antimicrobial agents, highlighting the therapeutic applications of oxazole derivatives in combating infectious diseases (Desai, Dodiya, & Shihora, 2011).
Synthesis of Spirocyclopropanated Methyl Oxazolinecarboxylates
Oxazole compounds are also key intermediates in the synthesis of spirocyclopropanated methyl oxazolinecarboxylates. This synthesis demonstrates the utility of oxazoles in constructing complex, cyclic structures, which are of interest in the development of new materials and pharmaceuticals. The ability to efficiently generate such structures underscores the importance of oxazole derivatives in synthetic chemistry (Dalai, Es-Sayed, Nötzel, & Meijere, 2008).
Oxazole Derivatives in Cancer Research
The exploration of oxazole derivatives in cancer research has led to the identification of compounds with potential antitumor activities. One study focused on the synthesis of imidazotetrazines, which include oxazole derivatives, demonstrating their curative activities against specific leukemia strains. This research suggests that oxazole compounds could serve as prodrug modifications, offering new avenues for cancer treatment (Stevens et al., 1984).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-15(17(22)20-12-8-6-11(18)7-9-12)16(21-23-10)13-4-2-3-5-14(13)19/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMMVNQEASWIRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

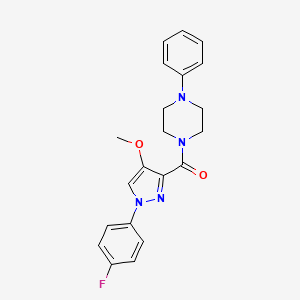
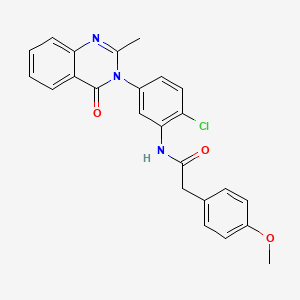

![2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2731038.png)
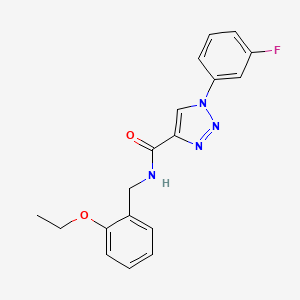
![4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2731041.png)

![7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2731043.png)
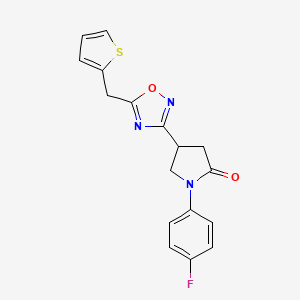
![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2731049.png)
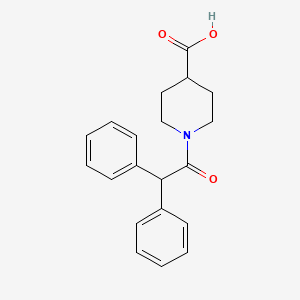
![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)
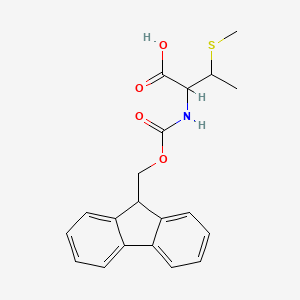
![Ethyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2731056.png)